N-(2-Bromo-4-fluorophenyl)-N'-methylurea
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Overview
Description
N-(2-Bromo-4-fluorophenyl)-N’-methylurea is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorophenyl)-N’-methylurea typically involves the reaction of 2-bromo-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-(2-Bromo-4-fluorophenyl)-N’-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluorophenyl)-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Substitution: Formation of N-(2-azido-4-fluorophenyl)-N’-methylurea or N-(2-thiocyanato-4-fluorophenyl)-N’-methylurea.
Oxidation: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylurea oxide.
Reduction: Formation of N-(2-bromo-4-fluorophenyl)-N’-methylamine.
Hydrolysis: Formation of 2-bromo-4-fluoroaniline and methylamine.
Scientific Research Applications
N-(2-Bromo-4-fluorophenyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorophenyl)-N’-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-fluorophenyl)acetamide
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
- 2-Bromo-4-fluoroaniline
Uniqueness
N-(2-Bromo-4-fluorophenyl)-N’-methylurea is unique due to its combination of bromine and fluorine atoms on the phenyl ring and the presence of a methylurea group This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds
Properties
CAS No. |
401524-33-2 |
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Molecular Formula |
C8H8BrFN2O |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-3-methylurea |
InChI |
InChI=1S/C8H8BrFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
CUFHQWUPWWFTQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
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